Isoquinoline, 5-bromo-3-chloro-8-fluoro-
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Overview
Description
5-Bromo-3-chloro-8-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-8-fluoroisoquinoline typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of isoquinoline derivatives.
Industrial Production Methods
Industrial production of 5-Bromo-3-chloro-8-fluoroisoquinoline may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-8-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Cross-Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-chloro-8-fluoroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-8-fluoroisoquinoline involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-8-fluoroisoquinoline
- 3-Chloro-8-fluoroisoquinoline
- 5-Bromo-3-chloroisoquinoline
Uniqueness
This combination of halogens can enhance its biological activity and make it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H4BrClFN |
---|---|
Molecular Weight |
260.49 g/mol |
IUPAC Name |
5-bromo-3-chloro-8-fluoroisoquinoline |
InChI |
InChI=1S/C9H4BrClFN/c10-7-1-2-8(12)6-4-13-9(11)3-5(6)7/h1-4H |
InChI Key |
RGHIZCZJJCTRDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(N=CC2=C1F)Cl)Br |
Origin of Product |
United States |
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